5-Chloro-1H-indole-3-carboxylic acid
Overview
Description
5-Chloro-1H-indole-3-carboxylic acid is an indole derivative, which is a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . The compound is used as an important intermediate in the synthesis of various pharmaceuticals and bioactive molecules .
Mechanism of Action
Target of Action
5-Chloro-1H-indole-3-carboxylic acid, also known as 5-chloroindole-3-carboxylic acid, is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors , making them valuable for the development of new therapeutic derivatives . .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives are known to affect various biochemical pathways, leading to a broad spectrum of biological activities .
Result of Action
Indole derivatives are known to have diverse biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method for synthesizing 5-Chloro-1H-indole-3-carboxylic acid involves the reaction of 1H-indole-3-carboxylic acid with phosphorus oxychloride in anhydrous acetic acid. The reaction is carried out under reflux conditions at 90°C for 14 hours, resulting in the formation of this compound .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving additional purification steps such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: 5-Chloro-1H-indole-3-carboxylic acid undergoes various types of chemical reactions, including:
Electrophilic substitution: Due to the presence of the indole ring, electrophilic substitution reactions occur readily.
Oxidation and reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Nucleophilic substitution: The chloro group can be substituted by nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Electrophilic substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are commonly used.
Oxidation: Oxidizing agents like potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride.
Nucleophilic substitution: Nucleophiles like amines, thiols, and alkoxides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution can lead to halogenated or nitrated derivatives, while nucleophilic substitution can result in the formation of various substituted indole derivatives .
Scientific Research Applications
5-Chloro-1H-indole-3-carboxylic acid has a wide range of scientific research applications, including:
Comparison with Similar Compounds
- 5-Fluoro-1H-indole-3-carboxylic acid
- 5-Bromo-1H-indole-3-carboxylic acid
- 5-Iodo-1H-indole-3-carboxylic acid
Comparison: 5-Chloro-1H-indole-3-carboxylic acid is unique due to the presence of the chloro group, which can influence its reactivity and biological activity. Compared to its fluoro, bromo, and iodo counterparts, the chloro derivative may exhibit different pharmacokinetic and pharmacodynamic properties, making it suitable for specific applications .
Biological Activity
5-Chloro-1H-indole-3-carboxylic acid is an indole derivative that has garnered attention for its diverse biological activities, particularly in the field of cancer research. This compound exhibits significant antiproliferative properties against various cancer cell lines and has been studied for its potential as a therapeutic agent targeting specific molecular pathways.
This compound (C9H6ClNO2) is characterized by its chlorine substitution on the indole ring, which plays a crucial role in its biological activity. The compound has a molecular weight of 195.60 g/mol and displays various pharmacokinetic properties that influence its absorption and distribution in biological systems.
Antiproliferative Activity
Recent studies have highlighted the antiproliferative effects of this compound against several cancer cell lines, including those with mutations in the epidermal growth factor receptor (EGFR) and BRAF pathways.
Key Findings from Recent Research
- Cell Viability Assays : In a study assessing the antiproliferative activity of several derivatives, this compound showed GI50 values ranging from 29 nM to 78 nM across different cancer cell lines, outperforming some standard treatments like erlotinib (GI50 = 33 nM) .
- Mechanism of Action : The compound was found to inhibit mutant EGFR/BRAF pathways effectively. For instance, it demonstrated IC50 values of 0.12 µM against EGFR T790M mutations, indicating its potential as a targeted therapy for resistant cancer forms .
- Caspase Activation : The compound induced apoptosis in cancer cells through the activation of caspases, which are critical for programmed cell death. Notably, compounds derived from this structure increased caspase-3 and caspase-8 levels while decreasing anti-apoptotic Bcl2 levels, suggesting a shift towards pro-apoptotic signaling .
Comparative Antiproliferative Activity
The following table summarizes the GI50 values of various compounds related to this compound:
Compound | GI50 (nM) | Target Cell Line |
---|---|---|
This compound | 29 | Panc-1 (Pancreatic cancer) |
Erlotinib | 33 | MCF-7 (Breast cancer) |
Compound 5f | 9.5 | EGFR T790M |
Compound 5g | 11.9 | EGFR T790M |
Staurosporine | 7.10 | LOX-IMVI (Melanoma) |
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural features:
- Chlorine Atom : The presence of the chlorine atom enhances hydrophobic interactions within the active site of target proteins, contributing to its inhibitory effects on mutant EGFR .
- Indole Ring : The indole moiety is essential for binding interactions with amino acid residues in target proteins, facilitating effective inhibition .
Case Studies
Several case studies have documented the efficacy of this compound in preclinical settings:
- Breast Cancer Models : In vitro studies demonstrated that derivatives of this compound significantly reduced cell viability in MCF-7 cells, with observed GI50 values indicating strong antiproliferative effects .
- Melanoma Treatment : The compound exhibited potent activity against LOX-IMVI melanoma cells, with IC50 values indicating superior efficacy compared to traditional chemotherapeutics .
Properties
IUPAC Name |
5-chloro-1H-indole-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO2/c10-5-1-2-8-6(3-5)7(4-11-8)9(12)13/h1-4,11H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUDITEOFEQOSAK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=CN2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90591215 | |
Record name | 5-Chloro-1H-indole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90591215 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10406-05-0 | |
Record name | 5-Chloro-1H-indole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90591215 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 10406-05-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Q1: What is the spatial arrangement of the carboxyl group relative to the indole ring in 5-Chloro-1H-indole-3-carboxylic acid?
A1: The carboxyl group is not coplanar with the indole ring system in this compound. Instead, it is twisted out of plane by an angle of 9.00 (8)°. []
Q2: How does this compound arrange itself in its crystal structure?
A2: The crystal structure of this compound is stabilized by a network of hydrogen bonds and π-π stacking interactions. Specifically:
- Hydrogen Bonding: Pairs of molecules form inversion dimers through two O—H⋯O hydrogen bonds, creating R22(8) loops. These dimers are further linked into (001) sheets by N—H⋯O hydrogen bonds. []
- π-π Stacking: Aromatic π–π stacking interactions between adjacent indole rings with a centroid–centroid distance of 3.7185 (12) A° contribute to the crystal packing. []
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